molecular formula C7H4BrF3S B1524089 3-Bromo-5-trifluoromethylbenzenethiol CAS No. 1208076-41-8

3-Bromo-5-trifluoromethylbenzenethiol

Cat. No. B1524089
M. Wt: 257.07 g/mol
InChI Key: BIOUKJLBCCXLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-Bromo-5-trifluoromethylbenzenethiol is C7H3BrF3S . The average mass is 257.071 Da and the monoisotopic mass is 255.916916 Da .

Scientific Research Applications

Synthesis and Material Science

  • Crosslinked Polybenzimidazole Membranes : Trifunctional bromomethyls containing crosslinkers, which include bromomethyl and trifluoromethyl groups, have been employed to covalently crosslink polybenzimidazole (PBI) membranes. These membranes show enhanced acid doping levels, high conductivity, and excellent mechanical strength, indicating their potential use in high-temperature proton exchange membrane fuel cells (Yang et al., 2018).

  • Solvent-Free Synthesis of Triazines : N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide and related compounds serve as efficient catalysts for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions. This indicates the role of brominated and potentially trifluoromethylated compounds in facilitating environmentally friendly synthetic routes (Ghorbani‐Vaghei et al., 2015).

  • Hyperbranched Polyethers : The synthesis of hyperbranched polymers using bromomethylated intermediates suggests the potential for 3-Bromo-5-trifluoromethylbenzenethiol to participate in polymer chemistry, contributing to the development of materials with unique physical and chemical properties (Uhrich et al., 1992).

Organic Synthesis

  • Cross-Coupling Reactions : The use of halogenated and trifluoromethylated compounds in iron-catalyzed cross-coupling reactions highlights their importance as intermediates in the synthesis of complex organic molecules. Such reactions are pivotal in the pharmaceutical industry for the production of active pharmaceutical ingredients (Seidel et al., 2004).

  • Functionalization Reactions : Studies on the regiospecific functionalization of aromatic compounds provide insight into the synthetic utility of brominated and trifluoromethylated derivatives for introducing functional groups into aromatic rings, which is crucial for the development of novel organic compounds (Heiss & Schlosser, 2003).

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)benzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for 3-Bromo-5-trifluoromethylbenzenethiol are not mentioned in the search results, it is part of a broader class of organosulfur compounds that are of interest in various fields of research and industry. For instance, metal-organic frameworks (MOFs), which can incorporate such organosulfur compounds, are seen as having significant future potential .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOUKJLBCCXLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-trifluoromethylbenzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-trifluoromethylbenzenethiol
Reactant of Route 2
3-Bromo-5-trifluoromethylbenzenethiol
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-trifluoromethylbenzenethiol
Reactant of Route 4
3-Bromo-5-trifluoromethylbenzenethiol
Reactant of Route 5
3-Bromo-5-trifluoromethylbenzenethiol
Reactant of Route 6
3-Bromo-5-trifluoromethylbenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.